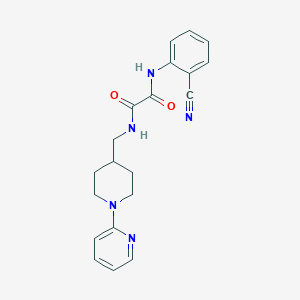
N1-(2-cianofenil)-N2-((1-(piridin-2-il)piperidin-4-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative with a cyanophenyl group and a pyridin-2-yl piperidin-4-ylmethyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton, which is a dicarboxamide resulting from the formal condensation of oxalic acid with two equivalents of ammonia .
Mecanismo De Acción
N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to the inhibition of ribosomal RNA synthesis, which is necessary for the production of functional ribosomes. This disrupts the protein synthesis machinery of cancer cells, leading to cell death.
Biochemical and Physiological Effects
N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, particularly in hematological malignancies. It has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective against a wide range of cancer cell lines, particularly in hematological malignancies. Another advantage is that it has a well-defined mechanism of action, which allows for more targeted research. However, one limitation is that it can be difficult to synthesize, which can limit its availability for research. Another limitation is that it can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential in the treatment of other types of cancer, particularly solid tumors. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects.
Métodos De Síntesis
N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-cyanophenylboronic acid with 4-bromo-1-butanol in the presence of a palladium catalyst to form 2-(4-bromobutoxy)phenylboronic acid. This compound is then reacted with 2-bromo-5-chloropyridine in the presence of cesium carbonate to form 2-(4-bromobutoxy)-5-chloropyridine. The next step involves the reaction of this compound with 1-(piperidin-4-yl)ethanone in the presence of a palladium catalyst to form 2-(4-bromobutoxy)-5-chloro-N-(1-(piperidin-4-yl)ethyl)pyridin-2-amine. This compound is then reacted with oxalyl chloride in the presence of triethylamine to form N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado los derivados del indol por su potencial antiviral. Por ejemplo, los derivados de 6-amino-4-sustituidoalquil-1H-indol-2-carboxilato exhibieron actividad inhibitoria contra el virus de la influenza A . Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron potencia contra el virus Coxsackie B4 .
Actividad antiviral
En resumen, la N1-(2-cianofenil)-N2-((1-(piridin-2-il)piperidin-4-il)metil)oxalamida, con su núcleo de indol, tiene una inmensa promesa en diversas aplicaciones biológicas. Los investigadores deben continuar explorando su potencial terapéutico para desbloquear nuevas posibilidades de tratamiento . Si necesitas más detalles o aplicaciones adicionales, ¡no dudes en preguntar! 😊
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c21-13-16-5-1-2-6-17(16)24-20(27)19(26)23-14-15-8-11-25(12-9-15)18-7-3-4-10-22-18/h1-7,10,15H,8-9,11-12,14H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXTZSSFOWQGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)
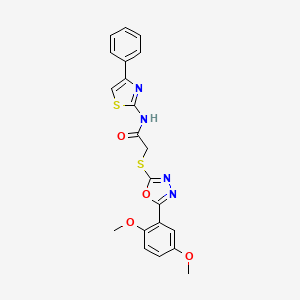
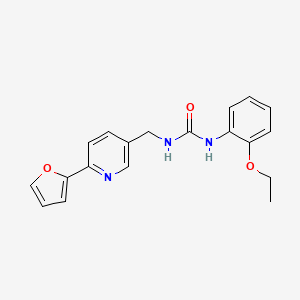
![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)
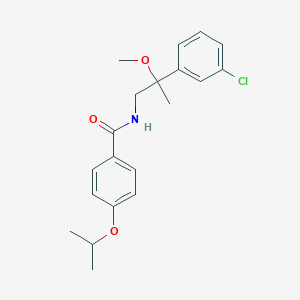
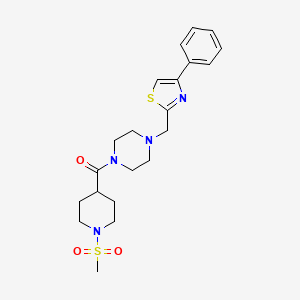
![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)
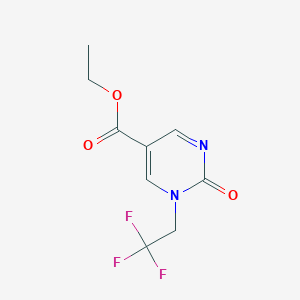
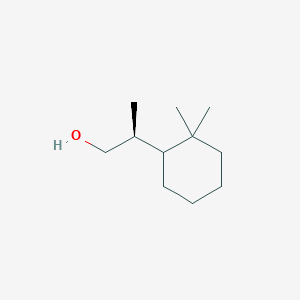

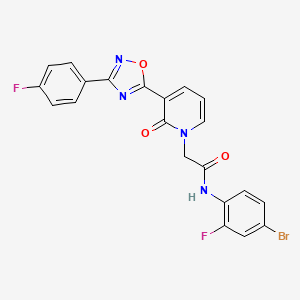
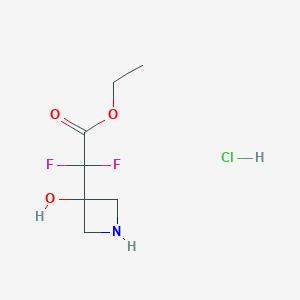
![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)